N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-3-carboxamide
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Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-3-carboxamide is a novel compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This compound comprises a thiophene carboxamide core attached to a phenethyl chain, which is further connected to a 3,4-dihydroisoquinoline moiety. The structural complexity of this compound hints at its potential for diverse biochemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-3-carboxamide typically involves a multi-step process:
Thiophene-3-Carboxamide Formation: : Starting with thiophene-3-carboxylic acid, it is converted to the corresponding carboxamide through an amide formation reaction.
Phenethylamine Attachment:
Dihydroisoquinoline Synthesis: : The final step includes the synthesis of the 3,4-dihydroisoquinoline unit, which is attached to the phenethyl group.
Industrial Production Methods
Industrial production of this compound would likely scale up these synthetic routes with optimization for cost-effectiveness and yield. The use of robust catalytic systems and continuous flow chemistry could enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several chemical reactions:
Oxidation: : It can be oxidized, particularly at the 3,4-dihydroisoquinoline moiety, leading to the formation of an isoquinoline derivative.
Reduction: : The reduction of the carboxamide group can yield an amine.
Substitution Reactions: : Substitutions can occur at the thiophene ring or the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: : LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are typical reducing agents.
Substitution: : Halogenation reagents or organometallic reagents can be used under mild conditions to introduce new substituents.
Major Products Formed
Oxidation: : Isoquinoline derivatives.
Reduction: : Amine derivatives.
Substitution: : Varied functionalized thiophene or phenyl products, depending on the substituents introduced.
Scientific Research Applications
This compound holds promise across various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Medicine: : Investigated for its pharmacological properties, particularly in targeting specific receptors or enzymes.
Industry: : Utilized in material science for developing novel materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific interactions with molecular targets. For example, in pharmacology, it may interact with G-protein coupled receptors, inhibiting or activating specific signaling pathways. The 3,4-dihydroisoquinoline moiety is known to interact with various neurotransmitter receptors, potentially influencing neurological functions.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-3-carboxamide is unique due to the combination of its thiophene, phenethyl, and dihydroisoquinoline units.
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)thiophene-3-carboxamide: : Lacks the phenyl group.
N-(2-(4-(dimethylamino)phenyl)ethyl)thiophene-3-carboxamide: : Lacks the dihydroisoquinoline unit.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methylphenyl)ethyl)thiophene-3-carboxamide: : Similar structure with a methyl-substituted phenyl group.
This compound’s distinctiveness lies in its intricate combination of functional groups, making it a versatile scaffold for various scientific explorations.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3OS/c1-26(2)22-9-7-19(8-10-22)23(15-25-24(28)21-12-14-29-17-21)27-13-11-18-5-3-4-6-20(18)16-27/h3-10,12,14,17,23H,11,13,15-16H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSROKDUEIQFSHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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